Astaxanthin's primary mechanism of action stems from its potent antioxidant properties. By scavenging free radicals and inhibiting lipid peroxidation, astaxanthin protects cells and tissues from oxidative damage, mitigating the risk of various diseases [, , , , ].
Astaxanthin's unique molecular structure, with its long polyene chain and polar terminal rings, allows it to act as an efficient scavenger of both reactive oxygen and nitrogen species [, ]. It can quench singlet oxygen, donate electrons to reduce free radicals, and break chain reactions, thereby preventing oxidative damage to lipids, proteins, and DNA [, , , , ].
Beyond its antioxidant activity, astaxanthin also exhibits anti-inflammatory effects by modulating various signaling pathways involved in inflammation, such as NF-κB, MAPK, and JAK-STAT [, , ]. This modulation leads to the suppression of pro-inflammatory cytokines and mediators, ultimately reducing inflammation.
Astaxanthin is extensively used as a feed additive in aquaculture to enhance the pigmentation of farmed fish, particularly salmonids, giving them their characteristic pink-red flesh color [, , , ]. Research has shown that dietary astaxanthin supplementation can improve growth performance, survival rates, immune response, and stress tolerance in various fish species [, , , ].
Astaxanthin's potent antioxidant and potential health benefits have led to its increasing popularity as a dietary supplement and ingredient in functional foods []. Studies in humans suggest that astaxanthin supplementation may offer various health benefits, including:
Astaxanthin's antioxidant and UV-protective properties make it a valuable ingredient in cosmetics and skincare products [, ]. It is often incorporated into creams, lotions, and serums to protect skin from environmental damage, reduce wrinkles, and improve overall skin appearance.
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